molecular formula C20H27N9O B12268485 4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine

4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine

Cat. No.: B12268485
M. Wt: 409.5 g/mol
InChI Key: QGASKRUXUYIVJN-UHFFFAOYSA-N
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Description

4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine is a complex heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple nitrogen atoms within its structure suggests potential biological activity, making it a candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine can be achieved through a series of organic reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions typically involve microwave irradiation, which accelerates the reaction and improves efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar compounds to 4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. Examples of similar compounds include:

These compounds are often compared based on their efficacy, selectivity, and potential therapeutic applications, highlighting the uniqueness of this compound in terms of its specific biological targets and effects.

Properties

Molecular Formula

C20H27N9O

Molecular Weight

409.5 g/mol

IUPAC Name

4-[4-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H27N9O/c1-14-12-17(25-20(23-14)28-8-10-30-11-9-28)26-4-6-27(7-5-26)18-15(2)16(3)24-19-21-13-22-29(18)19/h12-13H,4-11H2,1-3H3

InChI Key

QGASKRUXUYIVJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C(=NC5=NC=NN45)C)C

Origin of Product

United States

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